molecular formula C12H15NO2 B13258180 N-[(4-Formylphenyl)methyl]-2-methylpropanamide

N-[(4-Formylphenyl)methyl]-2-methylpropanamide

Cat. No.: B13258180
M. Wt: 205.25 g/mol
InChI Key: RSSVTKDOQSQPHR-UHFFFAOYSA-N
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Description

N-[(4-Formylphenyl)methyl]-2-methylpropanamide (CAS 1380697-85-7) is a high-purity chemical building block with the molecular formula C12H15NO2 and a molecular weight of 205.25 . This compound, identified by the SMILES structure CC(C)C(NCC1=CC=C(C=O)C=C1)=O, features a reactive aldehyde group and a 2-methylpropanamide moiety on a benzyl scaffold, making it a versatile intermediate for synthetic organic chemistry . The aldehyde functional group is particularly valuable for conjugation reactions and serves as a key handle for the synthesis of more complex molecules via formation of Schiff bases or other carbon-nitrogen bonds . Compounds containing the formylphenyl group are frequently employed in the development of peptide macrocycles and other pharmacologically active structures, highlighting its value in medicinal chemistry and drug discovery research . Supplied with a documented purity of 95.0%, this reagent is ideal for constructing molecular scaffolds in pharmaceutical development and chemical biology . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It must be handled by qualified professionals in a laboratory setting. For optimal stability, it is recommended that this compound be stored in an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[(4-formylphenyl)methyl]-2-methylpropanamide

InChI

InChI=1S/C12H15NO2/c1-9(2)12(15)13-7-10-3-5-11(8-14)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,13,15)

InChI Key

RSSVTKDOQSQPHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=CC=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Formylphenyl)methyl]-2-methylpropanamide typically involves the reaction of 4-formylbenzyl chloride with 2-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to a moderate temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Formylphenyl)methyl]-2-methylpropanamide: undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as or .

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like or .

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: .

    Reduction: .

    Substitution: .

Scientific Research Applications

N-[(4-Formylphenyl)methyl]-2-methylpropanamide: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Formylphenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 2-methylpropanamide group is a common feature in several compounds (e.g., ). Key differences arise from substituents on the aromatic ring or amide nitrogen:

Compound Name Substituent(s) Key Functional Groups Electronic Effects
N-[(4-Formylphenyl)methyl]-2-methylpropanamide 4-Formylbenzyl Aldehyde, methylpropanamide Electron-withdrawing (formyl)
SNAP 94847 Difluorophenoxy, piperidyl Fluoro, piperidine Electron-withdrawing (F), basic (piperidine)
N-(4-Benzoylphenyl)-2-methylpropanamide Benzoylphenyl Ketone, methylpropanamide Electron-withdrawing (benzoyl)
N-(3-Aminophenyl)-2-methylpropanamide 3-Aminophenyl Amine, methylpropanamide Electron-donating (NH₂)
  • Formyl vs.
  • Aromatic Substituents : Electron-withdrawing groups (e.g., formyl, benzoyl) increase electrophilicity, whereas electron-donating groups (e.g., NH₂ in ) may enhance solubility or interaction with biological targets.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
This compound 219.3* Not reported Moderate in DMSO, low in H₂O
SNAP 94847 ~550 (estimated) Not reported Lipophilic (piperidine)
N-(4-Benzoylphenyl)-2-methylpropanamide 267.3 Not reported Low in H₂O, soluble in acetone
N-(3-Aminophenyl)-2-methylpropanamide 178.2 Not reported High in polar solvents

*Calculated based on formula C₁₂H₁₅NO₂.

  • Formyl Group Impact : The aldehyde may reduce solubility in aqueous media compared to NH₂-substituted analogs (e.g., ).

Biological Activity

N-[(4-Formylphenyl)methyl]-2-methylpropanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a formyl group and an amide functional group, which contribute to its reactivity and biological interactions. The formyl group can engage in covalent bonding with nucleophilic sites on proteins, while the amide moiety facilitates hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can modulate receptor activities, potentially affecting signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HEPG21.18 ± 0.14Induces apoptosis via caspase activation
MCF70.67Inhibits proliferation through cell cycle arrest
SW11160.80Disrupts metabolic pathways leading to cell death

These results suggest that the compound could serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It shows potential as an inhibitor of pathogenic bacteria by disrupting bacterial secretion systems:

  • Targeted Bacteria : Studies indicate effectiveness against strains resistant to conventional antibiotics.
  • Mechanism : The compound interacts with bacterial proteins, inhibiting their function and ultimately leading to bacterial cell death.

Case Studies

  • Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the effects of this compound on HEPG2 liver cancer cells. The results demonstrated an IC50 value of 1.18 µM, indicating potent anticancer activity compared to standard chemotherapeutics.
  • Antimicrobial Research : Another study focused on the compound's ability to inhibit Gram-negative bacteria. The findings revealed that structural modifications could enhance its potency against specific pathogens, suggesting a promising avenue for antibiotic development.

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